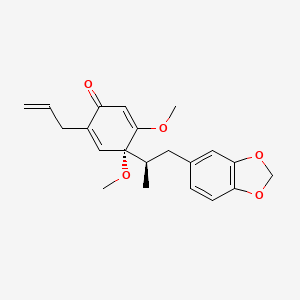

Isodihydrofutoquinol A

Descripción general

Descripción

Isodihydrofutoquinol A is a lignan compound with the chemical formula C21H24O5. It is characterized by its white crystalline appearance and is known for its biological activities, including antibacterial, antiviral, and antioxidant properties .

Métodos De Preparación

The preparation of Isodihydrofutoquinol A is complex and typically involves multiple steps of chemical synthesis. The synthetic route includes organic synthesis, the introduction and removal of protecting groups, and other intricate reactions The specific reaction conditions and reagents used in these steps are crucial for obtaining high purity and yield of the compound

Análisis De Reacciones Químicas

Isodihydrofutoquinol A undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Isodihydrofutoquinol A has several scientific research applications:

Chemistry: It is used as a model compound to study lignan biosynthesis and metabolism.

Biology: Its biological activities, such as antibacterial and antiviral properties, make it a candidate for studying pathogen resistance mechanisms.

Medicine: Due to its antioxidant properties, it is explored for potential therapeutic applications in treating oxidative stress-related diseases.

Industry: Although not widely used industrially, its synthesis and properties are of interest for developing new materials and chemical processes

Mecanismo De Acción

The mechanism of action of Isodihydrofutoquinol A involves its interaction with various molecular targets and pathways. Its antibacterial and antiviral activities are attributed to its ability to disrupt microbial cell membranes and inhibit viral replication. The antioxidant properties are due to its capacity to scavenge free radicals and reduce oxidative stress in cells .

Comparación Con Compuestos Similares

Isodihydrofutoquinol A is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Futoquinol: Another lignan with similar biological activities but different structural features.

Isodihydrofutoquinol B: A closely related compound with slight variations in its chemical structure.

Machilin G: An enantiomeric lignan with comparable biological properties

These compounds share some biological activities with this compound but differ in their specific molecular interactions and synthesis routes, highlighting the uniqueness of this compound in scientific research.

Propiedades

IUPAC Name |

(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHLDSEWHACKE-SZNDQCEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@]3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Isodihydrofutoquinol A and where is it found?

A1: this compound is a neolignan, a type of natural product with a specific chemical structure. It has been isolated from certain species of Piper, a genus of plants that includes black pepper. []

Q2: Have there been any attempts to synthesize this compound in the lab?

A2: Yes, there have been successful total syntheses of this compound reported in the scientific literature. [, ] This means researchers have been able to create the compound in a laboratory setting, which can be valuable for further study.

Q3: Are there any studies investigating the potential biological activities of this compound?

A3: While the provided abstracts do not directly explore biological activities of this compound, one study mentions the discovery of potential epidermal growth factor receptor inhibitors from black pepper for lung cancer treatment using an in-silico approach. [] This suggests that compounds found within black pepper, potentially including this compound, warrant further investigation for their biological effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.